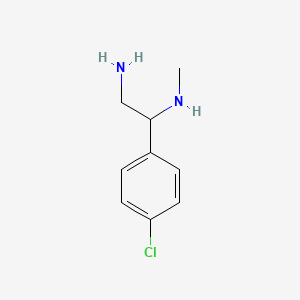

![molecular formula C20H21N3O3S2 B12125994 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one](/img/structure/B12125994.png)

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one est un composé organique complexe appartenant à la classe des thiénopyrimidines. Ces composés sont connus pour leurs diverses activités biologiques et leurs applications thérapeutiques potentielles. La structure unique de ce composé, qui comprend un noyau thiéno[2,3-d]pyrimidine, en fait un sujet d'intérêt en chimie médicinale et en recherche pharmaceutique.

Méthodes De Préparation

La synthèse de 5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one implique généralement des réactions organiques en plusieurs étapes. La voie de synthèse peut inclure les étapes suivantes :

Formation du noyau thiéno[2,3-d]pyrimidine : Cela peut être obtenu par des réactions de cyclisation impliquant des matières premières appropriées telles que des dérivés du thiophène et des précurseurs de la pyrimidine.

Introduction du groupe sulfanyl : Le groupe sulfanyl peut être introduit par des réactions de substitution nucléophile utilisant des réactifs thiols appropriés.

Fixation du groupe morpholin-4-yl : Cette étape peut impliquer l'utilisation de morpholine et de réactifs de couplage appropriés pour fixer le groupe morpholin-4-yl à la structure de base.

Modifications finales : Des étapes supplémentaires peuvent être nécessaires pour introduire les groupes diméthyle et phényle, ainsi que pour obtenir l'état d'oxydation souhaité du composé.

Les méthodes de production industrielle impliqueraient probablement l'optimisation de ces voies de synthèse pour garantir un rendement et une pureté élevés, ainsi que l'extensibilité pour la production à grande échelle.

Analyse Des Réactions Chimiques

5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one peut subir diverses réactions chimiques, notamment :

Oxydation : Le composé peut être oxydé en utilisant des agents oxydants tels que le peroxyde d'hydrogène ou le permanganate de potassium, conduisant à la formation de sulfoxydes ou de sulfones.

Réduction : Des réactions de réduction peuvent être effectuées en utilisant des agents réducteurs tels que le borohydrure de sodium ou l'hydrure de lithium et d'aluminium, convertissant potentiellement les groupes cétones en alcools.

Hydrolyse : Le composé peut subir une hydrolyse dans des conditions acides ou basiques, conduisant à la rupture des liaisons esters ou amides.

Les réactifs et les conditions courants utilisés dans ces réactions comprennent des solvants organiques (par exemple, le dichlorométhane, l'éthanol), des catalyseurs (par exemple, le palladium sur carbone) et des conditions de température et de pH spécifiques. Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés.

Applications de la recherche scientifique

5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one a plusieurs applications de recherche scientifique :

Chimie médicinale : Le composé est étudié pour son potentiel en tant qu'agent thérapeutique, en particulier dans le traitement du cancer, de l'inflammation et des maladies infectieuses.

Recherche biologique : Il est utilisé dans des tests biologiques pour étudier ses effets sur divers processus cellulaires et cibles moléculaires.

Développement pharmaceutique : Le composé est étudié comme composé de tête pour le développement de nouveaux médicaments avec des profils d'efficacité et de sécurité améliorés.

Biologie chimique : Il sert de composé outil dans les études de biologie chimique pour élucider les voies biologiques et les mécanismes d'action.

Mécanisme d'action

Le mécanisme d'action de 5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one implique son interaction avec des cibles moléculaires et des voies spécifiques. Le composé peut agir en :

Inhibant les enzymes : Il peut inhiber les enzymes clés impliquées dans les voies pathologiques, telles que les kinases ou les protéases.

Modulant les récepteurs : Le composé peut se lier et moduler l'activité des récepteurs, affectant la transduction du signal et les réponses cellulaires.

Interférant avec l'ADN/ARN : Il peut interagir avec les acides nucléiques, affectant potentiellement l'expression génique et la synthèse protéique.

Les cibles moléculaires et les voies exactes impliquées dépendent du contexte biologique spécifique et de la maladie ciblée.

Applications De Recherche Scientifique

5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one has several scientific research applications:

Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of cancer, inflammation, and infectious diseases.

Biological Research: It is used in biological assays to investigate its effects on various cellular processes and molecular targets.

Pharmaceutical Development: The compound is explored as a lead compound for the development of new drugs with improved efficacy and safety profiles.

Chemical Biology: It serves as a tool compound in chemical biology studies to elucidate biological pathways and mechanisms of action.

Mécanisme D'action

The mechanism of action of 5,6-dimethyl-2-{[2-(morpholin-4-yl)-2-oxoethyl]sulfanyl}-3-phenyl-3H,4H-thieno[2,3-d]pyrimidin-4-one involves its interaction with specific molecular targets and pathways. The compound may act by:

Inhibiting Enzymes: It can inhibit key enzymes involved in disease pathways, such as kinases or proteases.

Modulating Receptors: The compound may bind to and modulate the activity of receptors, affecting signal transduction and cellular responses.

Interfering with DNA/RNA: It can interact with nucleic acids, potentially affecting gene expression and protein synthesis.

The exact molecular targets and pathways involved depend on the specific biological context and the disease being targeted.

Comparaison Avec Des Composés Similaires

5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one peut être comparé à d'autres composés similaires, tels que :

Thiénopyrimidines : Les composés ayant un noyau thiéno[2,3-d]pyrimidine similaire, mais avec des substituants différents, peuvent présenter des activités biologiques et des profils pharmacologiques différents.

Dérivés de la morpholine : Les composés contenant la fraction morpholine peuvent être comparés en fonction de leur réactivité chimique et de leurs effets biologiques.

Composés sulfanyl :

La singularité de 5,6-diméthyl-2-{[2-(morpholin-4-yl)-2-oxoéthyl]sulfanyl}-3-phényl-3H,4H-thieno[2,3-d]pyrimidin-4-one réside dans sa combinaison spécifique de groupes fonctionnels et son potentiel pour des activités biologiques diverses.

Propriétés

Formule moléculaire |

C20H21N3O3S2 |

|---|---|

Poids moléculaire |

415.5 g/mol |

Nom IUPAC |

5,6-dimethyl-2-(2-morpholin-4-yl-2-oxoethyl)sulfanyl-3-phenylthieno[2,3-d]pyrimidin-4-one |

InChI |

InChI=1S/C20H21N3O3S2/c1-13-14(2)28-18-17(13)19(25)23(15-6-4-3-5-7-15)20(21-18)27-12-16(24)22-8-10-26-11-9-22/h3-7H,8-12H2,1-2H3 |

Clé InChI |

DOZQXYFYCGSSAI-UHFFFAOYSA-N |

SMILES canonique |

CC1=C(SC2=C1C(=O)N(C(=N2)SCC(=O)N3CCOCC3)C4=CC=CC=C4)C |

Origine du produit |

United States |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-methyl-6,7-dihydro-5H-cyclopenta[d]pyrimidin-2-amine](/img/structure/B12125913.png)

![5-bromo-2-methoxy-N-[(4-methylphenyl)methyl]benzene-1-sulfonamide](/img/structure/B12125926.png)

![6-(4-Methoxyphenyl)-3-pyridin-3-yl-5,6-dihydro-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazole](/img/structure/B12125932.png)

![N-[7-(2,4-dimethoxyphenyl)-5-oxo-5,6,7,8-tetrahydroquinazolin-2-yl]-2-methoxybenzamide](/img/structure/B12125933.png)

![(2E)-N-[2-(5-methyl-1H-indol-3-yl)ethyl]-3-phenylprop-2-enamide](/img/structure/B12125938.png)

![(4E)-1-benzyl-4-[2,3-dihydro-1,4-benzodioxin-6-yl(hydroxy)methylidene]-5-(3-ethoxy-4-hydroxyphenyl)pyrrolidine-2,3-dione](/img/structure/B12125949.png)

![N-[2-chloro-5-(trifluoromethyl)phenyl]-7,7-dimethyl-2,5-dioxo-1,2,3,4,5,6,7,8-octahydroquinoline-4-carboxamide](/img/structure/B12125954.png)

![N-(3,4-dichlorophenyl)-2-[3-oxo-1-(thiophen-2-ylcarbonyl)-1,2,3,4-tetrahydroquinoxalin-2-yl]acetamide](/img/structure/B12125960.png)

![3-[(2,6-dimethylphenyl)amino]-6,7-dimethoxy-2-benzofuran-1(3H)-one](/img/structure/B12125963.png)

![3-((4-fluorophenyl)sulfonyl)-1-(3-methoxypropyl)-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125982.png)

![4-[(3-chloro-2-fluorophenyl)sulfamoyl]-1H-pyrrole-2-carboxylic acid](/img/structure/B12125983.png)

![3-Cyclohexyl-5-[(1-methylindol-3-yl)methylene]-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B12125986.png)

![3-(3,4-dimethylbenzenesulfonyl)-1-[2-(morpholin-4-yl)ethyl]-1H-pyrrolo[2,3-b]quinoxalin-2-amine](/img/structure/B12125991.png)